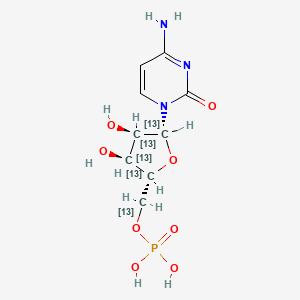
Cytidine-13C5 5'-Monophosphate Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is an analog of cytidine monophosphate, a pyrimidine nucleoside that plays a crucial role in cellular metabolism and nucleic acid synthesis. The compound is labeled with carbon-13, a non-radioactive isotope, which makes it useful in various research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves the incorporation of carbon-13 into the cytidine molecule. The process typically starts with the synthesis of cytidine labeled with carbon-13 at specific positions. This labeled cytidine is then phosphorylated to form cytidine-13C5 5’-monophosphate. The final step involves the conversion of the monophosphate to its triethylammonium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled precursors.
Chemical Reactions Analysis
Types of Reactions
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-13C5 5’-monophosphate.
Reduction: Reduction reactions can convert the compound back to cytidine-13C5.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Uridine-13C5 5’-monophosphate.
Reduction: Cytidine-13C5.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules.
Biology: Employed in metabolic studies to trace the incorporation and turnover of nucleotides in cellular processes.
Medicine: Utilized in research on nucleotide metabolism and its role in diseases such as cancer and viral infections.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves its incorporation into nucleic acids during DNA and RNA synthesis. The carbon-13 label allows researchers to track the compound’s metabolic fate and interactions within the cell. The compound targets enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases, providing insights into their function and regulation.
Comparison with Similar Compounds
Similar Compounds
Cytidine-13C5: A labeled analog of cytidine without the phosphate group.
Uridine-13C5 5’-Monophosphate: A labeled analog of uridine monophosphate.
Adenosine-13C5 5’-Monophosphate: A labeled analog of adenosine monophosphate.
Uniqueness
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is unique due to its specific labeling with carbon-13 and its triethylammonium salt form, which enhances its solubility and stability. This makes it particularly useful for NMR spectroscopy and other analytical techniques that require high solubility and stability.
Properties
Molecular Formula |
C9H14N3O8P |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1 |
InChI Key |
IERHLVCPSMICTF-AWOURBBFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















